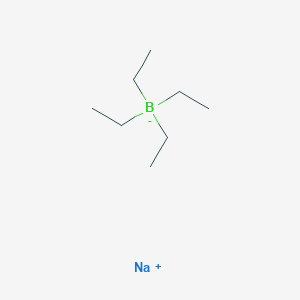
sodium;tetraethylboranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium tetraethylboranuide, with the chemical formula C8H20BNa, is a white crystalline powder known for its applications in various chemical processes . This compound is characterized by its sodium and borate functional groups and is commonly used as a reagent in organic synthesis.
Méthodes De Préparation
Sodium tetraethylboranuide can be synthesized through several methods. One common synthetic route involves the reaction of sodium hydride with tetraethylborane under an inert atmosphere to prevent oxidation . The reaction typically occurs at ambient temperatures, and the product is isolated as a white crystalline powder. Industrial production methods often involve similar reaction conditions but on a larger scale, with careful control of temperature and moisture to ensure product purity .
Analyse Des Réactions Chimiques
Sodium tetraethylboranuide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form borate esters.
Reduction: It acts as a reducing agent in the preparation of boron-containing compounds.
Substitution: It participates in substitution reactions where the borate moiety is introduced into organic molecules.
Common reagents used in these reactions include halides, acids, and other electrophiles. The major products formed from these reactions are typically boron-containing organic compounds, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
Sodium tetraethylboranuide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which sodium tetraethylboranuide exerts its effects involves the interaction of its borate moiety with various molecular targets. In organic synthesis, it acts as a nucleophile, attacking electrophilic centers in substrates to form new bonds. This reactivity is facilitated by the electron-donating properties of the ethyl groups attached to the boron atom . The pathways involved in its reactions often include the formation of boron-carbon bonds, which are crucial in the synthesis of complex organic molecules .
Comparaison Avec Des Composés Similaires
Sodium tetraethylboranuide can be compared with other boron-containing compounds such as:
Sodium tetrahydroborate (sodium borohydride): Unlike sodium tetraethylboranuide, sodium tetrahydroborate is primarily used as a reducing agent in various chemical reactions.
Potassium tetraethylborate: Similar in structure but with potassium instead of sodium, it exhibits similar reactivity but may differ in solubility and handling properties.
The uniqueness of sodium tetraethylboranuide lies in its ability to introduce ethyl groups into organic molecules, making it a valuable reagent in organic synthesis .
Propriétés
IUPAC Name |
sodium;tetraethylboranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20B.Na/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSBMTRYJRHYNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC)(CC)(CC)CC.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](CC)(CC)(CC)CC.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20BNa |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














